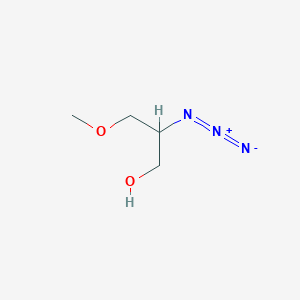
2-Azido-3-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Azido-3-methoxypropan-1-ol” is a chemical compound with the molecular formula C4H9N3O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of organic azides from alcohols can be achieved using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild reaction conditions . The organic azides are easily isolated because the byproducts are highly soluble in water .Molecular Structure Analysis
The molecular structure of “2-Azido-3-methoxypropan-1-ol” is characterized by the presence of an azido group (N3) and a methoxy group (OCH3) attached to a propane molecule . The polar character of the azido group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis
Organic azides, such as “2-Azido-3-methoxypropan-1-ol”, can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) . The choice of base is important in the diazo-transfer reaction .Physical And Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include density, color, hardness, melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of “2-Azido-3-methoxypropan-1-ol” are not available in the literature.Scientific Research Applications
Synthesis of Antimalarial Compounds
Research led by D’hooghe et al. (2011) developed various 2-amino-3-arylpropan-1-ols through the elaboration of trans-4-aryl-3-chloro-β-lactams. This included the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols, which showed moderate antiplasmodial activity against Plasmodium falciparum strains, indicating potential in antimalarial drug development (D’hooghe et al., 2011).
Chemical Synthesis and Transformation
Karavaizoglu and Salamci (2020) utilized 2-azidocyclooct-3-en-1-ol, related to 2-azido-3-methoxypropan-1-ol, in the synthesis of various aminocyclitols, indicating its role in the creation of complex organic compounds. This study highlights its application in synthesizing diverse chemical structures (Karavaizoglu & Salamci, 2020).
Radiosensitizer Reduction Study
Gattavecchia and Tonelli (1986) researched the chemical reduction of misonidazole, a compound structurally similar to 2-azido-3-methoxypropan-1-ol, providing insights into the chemical behavior of azido and methoxy groups in such compounds. This study is relevant for understanding the chemical properties and reactions of similar compounds (Gattavecchia & Tonelli, 1986).
Enzymatic Resolution in Synthesis
Molinaro et al. (2010) demonstrated the enzymatic resolution of epoxides using the Codex HHDH P2E2 enzyme and sodium azide, leading to the synthesis of 1-azido-2-arylpropan-2-ols. This study illustrates the potential of 2-azido-3-methoxypropan-1-ol in enzymatic processes for creating enantiomerically enriched compounds (Molinaro, Guilbault, & Kosjek, 2010).
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
2-azido-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-9-3-4(2-8)6-7-5/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCYJWLYSCAGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)


![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)


![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)